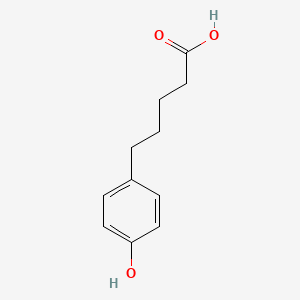
2-Methyl-2-phenyl-undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenyl-undecane is an alkylbenzene.
Wissenschaftliche Forschungsanwendungen
Structural Chemistry :
- A study by Watson et al. (1994) examined substituted pentacyclo[5.4.0.02, 6.03, 10.05, 9]undecanes, similar in structure to 2-Methyl-2-phenyl-undecane, focusing on their bond lengths and cage-like structures through X-ray analysis and computational methods (Watson et al., 1994).
Catalysis and Chemical Reactions :
- Research by Abdrakhmanov et al. (1989) identified the catalytic effects in the Claisen amino rearrangement of N-(1-methyl-2-butenyl)aniline in undecane solution, highlighting the influence of additives on reaction kinetics (Abdrakhmanov et al., 1989).
Biological Activity and Pharmacology :
- Terent′eva et al. (2017) synthesized bis(tetrahydroisoquinoline) derivatives of undecane, finding them to be highly cytotoxic to cancer cell cultures while exhibiting antimicrobial activity against various bacteria and fungi (Terent′eva et al., 2017).
Materials Science and Polymer Chemistry :
- Cheng et al. (1992) explored the use of 2-Methyl–2-undecanethiol in the free-radical copolymerization of styrene with N-phenyl maleimide, contributing to the understanding of charge-transfer complexes in polymer chemistry (Cheng et al., 1992).
Gas Chromatography and Chemical Analysis :
- A study by Soják et al. (1972) identified the C11-alkylbenzene products from the dehydrogenation of n-undecane, demonstrating the use of gas chromatography in the structural analysis of hydrocarbons (Soják et al., 1972).
Eigenschaften
CAS-Nummer |
27854-40-6 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
2,4,4-trimethylpentan-2-ylbenzene |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI-Schlüssel |
CQMDBLRKZWOZIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
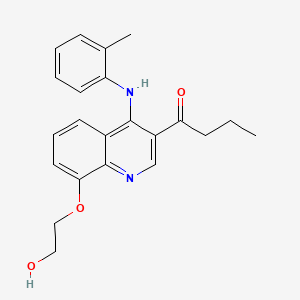
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)
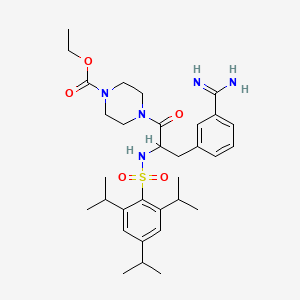
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
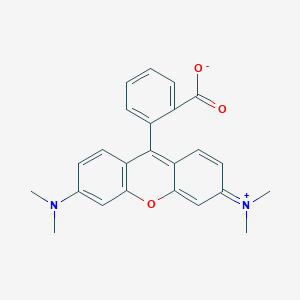
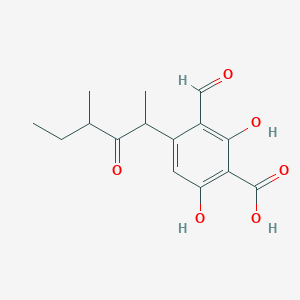
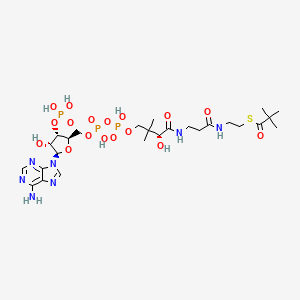
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241757.png)
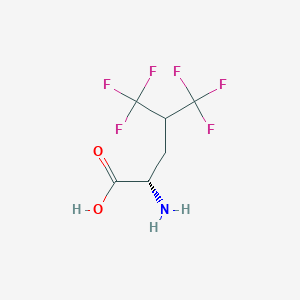
![(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B1241760.png)
![6b-Acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7a,8,8a,8b,9-tetradecahydro-1H-naphtho[2',1':4,5]indeno[1,2-b]oxiren-2-yl acetate](/img/structure/B1241761.png)
![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)
